REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9]1[C:14]([CH3:15])=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][N:10]=1.[CH:19](Br)([Br:21])[Br:20]>C1COCC1>[Br:20][CH:19]([Br:21])[C:11]1[C:12]([N+:16]([O-:18])=[O:17])=[CH:13][C:14]([CH3:15])=[C:9]([O:8][CH3:7])[N:10]=1 |f:0.1|
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Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
195.4 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
The mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a 3 neck, 22 L round bottom flask equipped with a mechanical stirrer and an addition funnel
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Type
|
CUSTOM
|
Details
|
did not rise above −74° C.
|
Type
|
ADDITION
|
Details
|
(3 h addition time)
|
Duration
|
3 h
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for an additional 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the dropwise addition of a mixture of methanol (400 ml) and conc. HCl (600 mL)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below −68° C
|
Type
|
ADDITION
|
Details
|
Water (1 L) was then added
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×4 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography on silica gel (0%→7% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C1=NC(=C(C=C1[N+](=O)[O-])C)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |